1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3,5-Dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a 3,5-dimethylphenyl substituent at position 1 and an N,N-dimethylamine group at position 3. Its molecular formula is C15H17N5, with a molecular weight of 267.34 g/mol (calculated).
The compound’s structural features align with pyrazolopyrimidine-based molecules explored for diverse applications, including kinase inhibition and antiviral activity .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-10-5-11(2)7-12(6-10)20-15-13(8-18-20)14(19(3)4)16-9-17-15/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREKRLJQNYVGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which then undergoes cyclization with formamide to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its role as a kinase inhibitor. It has shown selectivity for p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell differentiation. This selectivity suggests potential therapeutic applications in treating inflammatory diseases and certain types of cancer .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance biological activity. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are employed to study binding affinities with specific kinases . The ability to modify the structure can lead to variations in pharmacokinetics and therapeutic efficacy.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the uniqueness of 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Dipropyl instead of dimethyl groups | Potentially different pharmacokinetics |
| N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Lacks 3,5-dimethylphenyl group | Less selective for p38 MAPK |
| 1-(4-methylbenzyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | Different aromatic substituent | Varying biological activity |
This table highlights how the specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold influence both solubility and binding characteristics.
Cancer Treatment
In vitro studies have shown that compounds related to 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit tumor growth in various cancer models. For instance, a related phenylpyrazolo[3,4-d]pyrimidine demonstrated potent inhibition against dual targets in cancer cells . Molecular docking studies further elucidate the binding modes of these compounds to their targets.
Inflammatory Diseases
Given its selectivity for p38 MAPK, this compound may be valuable in developing treatments for diseases characterized by chronic inflammation. Research indicates that inhibiting this pathway can mitigate disease symptoms .
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of specific enzymes, such as CDKs and protein kinases. These enzymes play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
Substituent Effects on Physicochemical Properties: The N,N-dimethylamine group in the target compound likely enhances solubility compared to bulkier substituents like N-diphenylmethyl or N-naphthyl .
Synthetic Yields :
- Analogous compounds, such as N-arylpyrazolopyrimidines, are synthesized in moderate yields (e.g., 48% for 3,6-dimethyl-N-(naphthalen-2-yl)-1-phenyl derivatives ). Iodinated derivatives (e.g., 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) show lower yields (~48%) due to harsh iodination conditions .
Spectroscopic Trends :
- IR Spectroscopy : NH stretches (e.g., 3415 cm⁻¹ in ) are absent in the target compound due to N,N-dimethyl substitution.
- 1H NMR : Methyl groups on the phenyl ring (δ ~2.2–2.6 ppm) and aromatic protons (δ ~7.2–8.2 ppm) are consistent across analogs .
Antiviral Potential:
Pyrazolopyrimidine derivatives, such as N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine, exhibit mutagenicity (Ames test) but non-carcinogenicity in mice, suggesting a medium-risk profile for therapeutic use . The target compound’s N,N-dimethyl group may mitigate toxicity compared to benzyl-substituted analogs.
Kinase Inhibition:
Compounds like 2-(1-(4-(dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 28 in ) demonstrate the role of dimethylamino groups in enhancing binding affinity to kinase targets. This supports the hypothesis that the target compound’s dimethylamine moiety could confer similar bioactivity.
Anti-Inflammatory Activity:
N-Arylpyrazolopyrimidines (e.g., N-(4-aryloxy/Alkoxy)-2-methyl-phenyl derivatives ) show anti-inflammatory and antipyretic activities, with IR spectra indicating NH and C=O functional groups critical for activity . The absence of these groups in the target compound suggests divergent pharmacological profiles.
Biological Activity
1-(3,5-Dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. It has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition.
Chemical Structure and Properties
The compound has a molecular formula of C15H17N5 and a molecular weight of approximately 284.36 g/mol. Its unique structure includes a dimethylamino group and a 3,5-dimethylphenyl substituent, which contribute to its biological activity and chemical reactivity. The presence of the 3,5-dimethylphenyl group is particularly significant as it may influence both solubility and binding characteristics to biological targets .
The primary mechanism of action for 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific enzymes such as cyclin-dependent kinases (CDKs) and various protein kinases. These enzymes are crucial in regulating cell cycle progression and signal transduction pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Notably, it has shown selectivity for p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell differentiation. This selectivity suggests potential therapeutic applications in treating diseases associated with inflammation and cancer .
Case Study: Inhibition of Cancer Cell Growth
In vitro studies have demonstrated that 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine effectively inhibits the growth of cancer cells such as MIA PaCa-2 (pancreatic cancer) by reducing mTORC1 activity and enhancing autophagy .
Selectivity and Potency
The compound has been evaluated against various targets:
- IC50 Values : The inhibitory concentration values for related compounds range from 0.3 to 24 µM against targets like EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) .
- Selectivity Indices : Some derivatives exhibit significant selectivity indices over other kinases, indicating their potential as targeted therapies .
Comparative Analysis with Related Compounds
The following table summarizes key differences between 1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Structure | Contains dipropyl instead of dimethyl groups; may exhibit different pharmacokinetics. |
| N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Structure | Lacks the 3,5-dimethylphenyl group; potentially less selective for p38 MAPK. |
| 1-(4-methylbenzyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | Structure | Features a different aromatic substituent; may impact biological activity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
